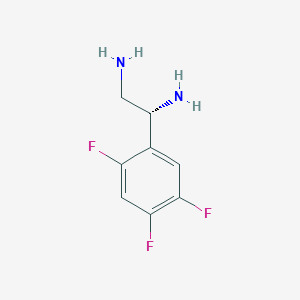

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17472209

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F3N2 |

|---|---|

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | (1R)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m0/s1 |

| Standard InChI Key | JABXHLFVWSFRKY-QMMMGPOBSA-N |

| Isomeric SMILES | C1=C(C(=CC(=C1F)F)F)[C@H](CN)N |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)C(CN)N |

Introduction

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine is a fluorinated organic compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol. This compound belongs to the class of diamines and features a trifluorophenyl group, which contributes to its unique chemical and biological properties. It is identified by the CAS number 1213117-71-5 and has been studied for its potential applications in pharmaceuticals and materials science .

Synthesis and Preparation

The synthesis of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine typically involves:

-

Starting Materials: Fluorinated benzene derivatives and ethylenediamine.

-

Reaction Conditions: Catalytic hydrogenation or reductive amination under controlled conditions.

-

Purification: The product is purified through recrystallization or chromatography to achieve high purity.

This process ensures the retention of the (1R) stereochemistry and minimizes the formation of byproducts .

Applications

4.1 Pharmaceutical Research

The trifluorophenyl group imparts enhanced metabolic stability and lipophilicity, making this compound a candidate for drug discovery:

-

It has been investigated for its potential as a precursor in synthesizing bioactive molecules.

-

The diamine functionality allows it to act as a building block in various pharmaceutical formulations.

4.2 Material Science

Due to its unique electronic properties conferred by the trifluorophenyl group, this compound is explored for:

-

Use in designing advanced polymers.

-

Applications in electronic materials where fluorinated compounds are valued for their thermal stability.

Biological Activity

Although specific biological activities of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine are not extensively documented, related fluorinated diamines have shown:

-

Antimicrobial activity against bacterial strains.

-

Potential as enzyme inhibitors due to their structural mimicry of natural substrates.

Further research is required to fully elucidate its pharmacological profile .

Comparative Data Table

To understand its relevance better, here is a comparison with related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Group | Application Area |

|---|---|---|---|---|

| (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine | C8H9F3N2 | 190.17 | Trifluorophenyl + Diamine | Drug precursor |

| (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine | C8H9F3N2 | 190.17 | Trifluorophenyl + Diamine | Enantiomeric studies |

| (1R)-1-(3,4-Difluorophenyl)ethane-1,2-diamine | C8H10F2N2 | 172.18 | Difluorophenyl + Diamine | Pharmaceutical research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume